Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate
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Overview
Description
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a cyclobutanecarboxamido group, and a methyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the substituents sequentially. The process may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Methyl Group: This step can be carried out using alkylation reactions with methylating agents.
Formation of the Cyclobutanecarboxamido Group: This involves the reaction of cyclobutanecarboxylic acid with amines to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ester or amide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound’s effects can be mediated through pathways involving oxidative stress, inhibition of specific enzymes, or modulation of receptor activity.
Comparison with Similar Compounds
Ethyl 5-(cyclobutanecarboxamido)-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 5-(4-fluoro-3-methylphenyl)-1H-indole-2-carboxylate: Similar in having an ethyl ester group but differs in the presence of an indole ring.
Ethyl 5-(4-methoxyphenyl)-1H-indole-2-carboxylate: Similar in having an ethyl ester group but differs in the presence of a methoxy group and an indole ring.
Properties
Molecular Formula |
C13H17NO3S |
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Molecular Weight |
267.35 g/mol |
IUPAC Name |
ethyl 5-(cyclobutanecarbonylamino)-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H17NO3S/c1-3-17-13(16)11-8(2)7-10(18-11)14-12(15)9-5-4-6-9/h7,9H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
XKKTYBSRMIYDGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCC2)C |
Origin of Product |
United States |
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